molecular formula C8H11NO3.ClH<br>C8H12ClNO3 B001134 Pyridoxine hydrochloride CAS No. 58-56-0

Pyridoxine hydrochloride

Cat. No. B001134
CAS RN: 58-56-0
M. Wt: 205.64 g/mol
InChI Key: ZUFQODAHGAHPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxine hydrochloride, also known as vitamin B6, is an essential nutrient that plays an important role in many metabolic processes in the body. It is necessary for normal growth and development, and for the proper functioning of the nervous system. This compound is found in many foods, including meat, fish, eggs, grains, and vegetables. It is also available in supplement form, and is used to treat a variety of conditions, such as anemia, premenstrual syndrome, and carpal tunnel syndrome.

Scientific Research Applications

  • Premenstrual Acne and Depression : Pyridoxine hydrochloride therapy effectively reduces premenstrual acne flares in women, which could benefit those with premenstrual acne and depression (Snider & Dieteman, 1974).

  • Breast Cancer Treatment : It may reduce capecitabine-induced hand-foot syndrome in advanced or metastatic breast cancer patients (Yoshimura et al., 2014).

  • Liver Neoplasms Treatment : Combined with chemotherapeutics, it can improve efficacy and reduce toxic effects in treating liver neoplasms, but co-administration with certain drugs like ADM should be avoided (Jiang et al., 2016).

  • Pregnancy-related Nausea : Pyridoxine effectively reduces the severity of nausea in early pregnancy, although it doesn't significantly affect vomiting episodes (Vutyavanich, Wongtra-ngan, & Ruangsri, 1995).

  • Autism Spectrum Disorder : Administration of Pyridoxine-Mg may cause hyperactivity in children with autism spectrum disorder (Ann, Udayakumar, Senta, & Rajanandh, 2020).

  • Diabetes Management : Supplementation did not significantly improve glucose tolerance or insulin response in adult maturity-onset diabetics (Rao, Vigg, & Rao, 1980).

  • Pharmaceutical Analysis : It is effectively determined in tablets by multivariate regression methods for quality control and routine analysis of drugs (Dinç, Ustündağ, & Baleanu, 2010).

  • Atopic Dermatitis : Supplementation showed no clinical benefit in children with atopic dermatitis (Mabin, Hollis, Lockwood, & David, 1995).

  • Electrochemical Analysis : The modified carbon paste electrode effectively determines pyridoxine HCl in multivitamin pharmaceutical preparations (Desai, Kotkar, & Srivastava, 2008).

  • Animal Feed Additive : It is a safe and effective feed additive for all animal species, with no concerns for consumers or the environment (Mézes, 2010).

  • Safety in High-Dose Usage : High-dose pyridoxine is safe for long-term use, but a daily intake of 200 mg/day may be considered safe, with recent data showing no teratogenicity in humans or animals (Bendich & Cohen, 1990).

  • Alternative Medicine : The Trivedi Effect® - Biofield Energy Healing Treatment significantly improves its physicochemical and thermal properties, potentially benefiting its use in vitamin B6 deficiency treatment (Branton, 2017).

  • Intravenous Administration : Intravenous infusion leads to better utilization and greater coenzyme build-up than oral application, but high doses may be toxic (Zempleni & Kübler, 1994).

  • Metabolic Acidosis : Intravenous infusion can cause a transient increase in base deficit in normal volunteers (LoVecchio et al., 2001).

  • Toxicological Tolerance in Rats : Intermittent use with isoniazid leads to slower development of toxicological tolerance to isoniazid in rats (Usov, Guskova, & Yushkov, 2018).

  • Seizure Disorders : Pyridoxine dependency is a genetically mediated seizure disorder, with an unknown biochemical abnormality and gene locus (Baxter, 2001).

  • Diabetic Peripheral Neuropathy : High dose vitamin B6 or placebo both provide similar relief for diabetic peripheral neuropathy, suggesting vitamin B6 deficiency is not a factor in its development (Levin et al., 1981).

  • Use in Female Dogs : It is a safe and economically viable alternative for lactation interruption in female dogs with pseudopregnancy, without systemic side effects or uterine changes (Silva et al., 2021).

  • Drug Approval Processes : The experience with Bendectin, a combination of doxylamine and pyridoxine, highlights the importance of science-based decisions in drug approval processes (Slaughter, Hearns-Stokes, van der Vlugt, & Joffe, 2014).

Mechanism of Action

Target of Action

Pyridoxine hydrochloride, also known as Vitamin B6, is an essential nutrient required for normal functioning of many biological systems within the body . Its primary targets are the enzymes involved in the metabolism of proteins, carbohydrates, and fats . It also plays a crucial role in the synthesis of neurotransmitters such as serotonin, norepinephrine, and gamma-aminobutyric acid (GABA) .

Mode of Action

Pyridoxine is converted to its biologically active form, pyridoxal 5’-phosphate (PLP), in the body . PLP serves as a coenzyme in a wide range of biochemical reactions . It aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA within the central nervous system . It also plays a role in the synthesis of heme, a component of hemoglobin .

Biochemical Pathways

This compound is involved in numerous biochemical pathways. It plays a key role in the metabolism of amino acids and glycogen . It is also involved in the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids . Furthermore, it contributes to the synthesis of neurotransmitters such as serotonin, dopamine, norepinephrine, and GABA .

Pharmacokinetics

Pyridoxine is readily absorbed from the gastrointestinal tract . It is then metabolized in the liver to its active forms, pyridoxal phosphate and pyridoxamine phosphate . These active forms are stored in the liver and muscle tissue . The half-life elimination of pyridoxine is approximately 15 to 20 days . It is excreted in the urine as metabolites .

Result of Action

The action of this compound results in the normal functioning of many biological systems within the body . It aids in the metabolism of proteins, carbohydrates, and fats . It also contributes to the synthesis of neurotransmitters, which are crucial for normal brain function . Additionally, it plays a role in the synthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat and moisture . Therefore, it should be stored in a cool and dry place to maintain its efficacy . Moreover, certain medications, such as isoniazid, can competitively inhibit the action of pyridoxine, leading to a deficiency .

Future Directions

Pyridoxine hydrochloride has been widely used to treat and prevent vitamin B6 deficiency. It has also been used to treat certain hereditary disorders such as xanthurenic aciduria, hyperoxaluria, homocystinuria . Future research may focus on its potential uses in other medical conditions.

Biochemical Analysis

Biochemical Properties

Pyridoxine hydrochloride is involved in numerous biochemical reactions. It is converted to pyridoxal 5-phosphate in the body, which acts as a coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It interacts with over 100 enzymes involved in protein metabolism . The interactions are typically non-covalent and reversible, allowing for dynamic regulation of metabolic pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It helps produce digestive enzymes necessary for the breakdown and absorption of nutrients from food . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to stimulate filaggrin production in human epidermal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to pyridoxal 5’-phosphate, which acts as a coenzyme in various biochemical reactions . It binds to enzymes and influences their activity, leading to changes in the synthesis of amino acids, neurotransmitters, and other biomolecules . It can also influence gene expression by acting as a coenzyme for enzymes involved in DNA and RNA synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, exposure to regular laboratory light was found to degrade this compound, with greater degradation observed at higher pH and longer exposure time . It remained stable under yellow or golden fluorescent light conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on Sprague-Dawley rats, this compound significantly reduced postprandial glucose levels compared to the control group . High doses of this compound can cause sensory neuropathy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . It interacts with various enzymes and cofactors in these pathways .

Subcellular Localization

Some studies suggest that it may localize to the Golgi apparatus and the trans-Golgi network

properties

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFQODAHGAHPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65-23-6 (Parent)
Record name Pyridoxine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1040792
Record name Pyridoxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS]
Record name 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridoxine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17042
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Sublimes
Record name PYRIDOXINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified.
Record name PYRIDOXINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000006 [mmHg]
Record name Pyridoxine hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17042
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

BRAIN GABA PRODN BEGAN TO RISE 7.5 MIN AFTER IP ADMIN OF 10 MG PYRIDOXINE HYDROCHLORIDE & CONTINUED FOR 40 MIN, THEN DECLINED., NUTRITIONAL NEED FOR VITAMIN B6 IS BASED ON ITS COENZYME FUNCTION IN AN UNUSUALLY LARGE NUMBER OF METABOLIC REACTIONS. ... REQUIRED IN METABOLISM OF AMINO ACIDS, FATS & CARBOHYDRATES & FOR SYNTHESIS OF PHYSIOLOGIC REGULATORS SUCH AS NOREPINEPHRINE, SEROTONIN & HISTAMINE., PYRIDOXAL PHOSPHATE IS INVOLVED IN SEVERAL METABOLIC TRANSFORMATIONS OF AMINO ACIDS INCLUDING DECARBOXYLATION, TRANSAMINATION, & RACEMIZATION, AS WELL AS ENZYMATIC STEPS IN METABOLISM OF SULFUR-CONTAINING & HYDROXY AMINO ACIDS. /PYRIDOXINE/, PYRIDOXINE ... IS AN ESSENTIAL PART OF THE ENZYME GLYCOGEN PHOSPHORYLASE. /PYRIDOXINE/
Record name PYRIDOXINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets

CAS RN

58-56-0, 12001-77-3
Record name Pyridoxine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin B6, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDOXINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridoxine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PYRIDOXINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pyridoxine hydrochloride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 °C
Record name PYRIDOXINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridoxine hydrochloride
Reactant of Route 2
Reactant of Route 2
Pyridoxine hydrochloride
Reactant of Route 3
Pyridoxine hydrochloride
Reactant of Route 4
Pyridoxine hydrochloride
Reactant of Route 5
Pyridoxine hydrochloride
Reactant of Route 6
Pyridoxine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.